![molecular formula C8H11Cl2NO B1376345 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride CAS No. 1432682-01-3](/img/structure/B1376345.png)
2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride
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Overview
Description
“2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 6314-53-0 . It has a molecular weight of 208.09 and is typically found in powder form . It is used as a synthetic intermediate in the synthesis of capsaicin analogs, which exhibit potential analgesic activity . It is also used as a reagent in the synthesis of imidazolyl arylamides as inhibitors of CYP24A1 .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride” is represented by the InChI code: 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . This code provides a unique representation of its molecular structure.Physical And Chemical Properties Analysis
“2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride” is a powder at room temperature . The predicted boiling point is 438.8±40.0 °C , and the predicted density is 1.229±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Analgesic Activity
2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride serves as a synthetic intermediate in the synthesis of capsaicin analogs, which have potential analgesic properties, offering pain relief options .
Antimicrobial Properties
This compound has shown effectiveness against certain strains of bacteria and fungi, including Gram-negative bacteria and Candida species, suggesting its use in developing new antimicrobial agents .
Inhibitors of CYP24A1
It is used as a reagent in the synthesis of imidazolyl arylamides, which act as inhibitors of CYP24A1, an enzyme involved in the metabolism of vitamin D .
Organic Synthesis
As an intermediate and reagent, it is utilized in organic synthesis for various applications including the creation of catalysts and fine chemicals .
Antiepileptic Drugs
The compound is also used in synthesizing antiepileptic drugs, contributing to treatments for seizure disorders .
Research on Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCNYFGCTZKFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride | |
CAS RN |
1432682-01-3 |
Source
|
Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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